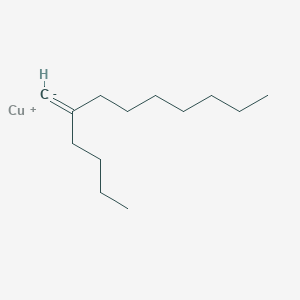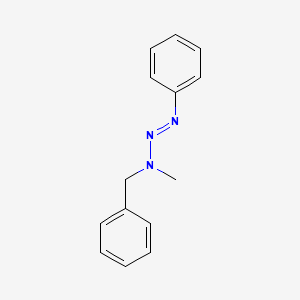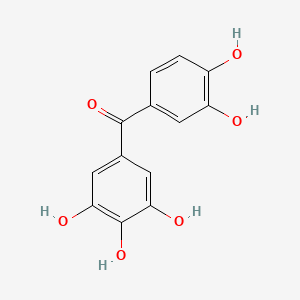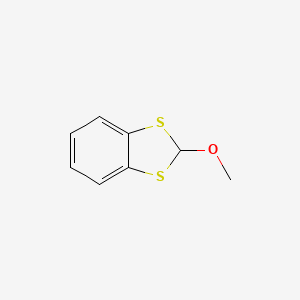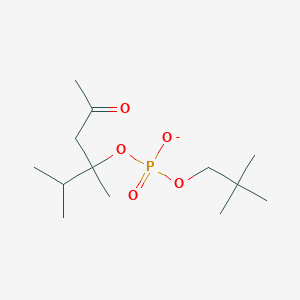
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate is a chemical compound with the molecular formula C13H27O5P It is known for its unique structure, which includes both a phosphate group and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate typically involves the reaction of 2,3-dimethyl-5-oxohexan-3-ol with 2,2-dimethylpropyl phosphorodichloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The ketone group can also participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Dimethyl-5-oxo-3-hexanyl 2,4-dimethyl-3-pentanyl phosphate
- 2,5-Dimethylhexane
Uniqueness
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate is unique due to its combination of a phosphate group and a ketone group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and interactions with biological targets.
属性
CAS 编号 |
57204-55-4 |
|---|---|
分子式 |
C13H26O5P- |
分子量 |
293.32 g/mol |
IUPAC 名称 |
(2,3-dimethyl-5-oxohexan-3-yl) 2,2-dimethylpropyl phosphate |
InChI |
InChI=1S/C13H27O5P/c1-10(2)13(7,8-11(3)14)18-19(15,16)17-9-12(4,5)6/h10H,8-9H2,1-7H3,(H,15,16)/p-1 |
InChI 键 |
RVKWUMWCGQVPFB-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C(C)(CC(=O)C)OP(=O)([O-])OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



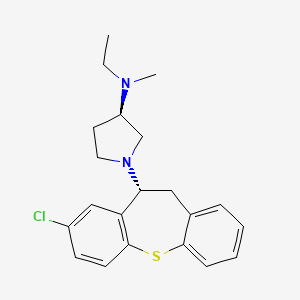
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)

![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
